methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a nitrophenyl group, and a hexanoate ester
Preparation Methods
The synthesis of methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate typically involves multiple steps. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with a thiazolidine-2-thione derivative under specific reaction conditions to form the intermediate compound. This intermediate is then esterified with methyl hexanoate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine .
Chemical Reactions Analysis
Methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, altering their structure and activity. These interactions can affect various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is unique due to its combination of a nitrophenyl group, a thiazolidine ring, and a hexanoate ester. Similar compounds include:
Methyl 2-acetyl-3-(3-nitrophenyl)acrylate: This compound also contains a nitrophenyl group but differs in its ester and acrylate structure.
Sulfo-SANPAH: This compound contains a nitrophenyl group and is used as a crosslinker in protein analysis.
Properties
Molecular Formula |
C17H18N2O5S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C17H18N2O5S2/c1-24-15(20)5-3-2-4-10-18-16(21)14(26-17(18)25)11-12-6-8-13(9-7-12)19(22)23/h6-9,11H,2-5,10H2,1H3/b14-11+ |
InChI Key |
CFOZMXMGHQGBBF-SDNWHVSQSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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